Cesium nitrate

Description

Properties

IUPAC Name |

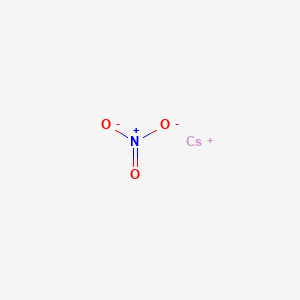

cesium;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSCHDZTHVNDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | caesium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064860 | |

| Record name | Cesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.911 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cesium nitrate is a colorless, glittering crystalline solid. It is soluble in water. It is a strong oxidizing material and may burst into flames on contact with organic materials., White lustrous solid; [Merck Index] White crystals with lumps; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | CESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-18-6 | |

| Record name | CESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cesium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CESIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K0743KO17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cesium Nitrate: Crystallographic Architecture and Morphological Control for Analytical Applications

Executive Summary

Cesium nitrate (CsNO

This technical guide provides a rigorous examination of the CsNO

Crystallographic Architecture

This compound exhibits a complex structural polymorphism driven by temperature. Unlike lighter alkali nitrates (e.g., NaNO

Phase II: The Room Temperature Polymorph

At ambient conditions (up to

-

Space Group:

(No. 144) or-

Note: Historical literature occasionally references a pseudo-hexagonal cell (

), but high-resolution neutron diffraction confirms the lower symmetry

-

-

Lattice Parameters:

- Å

- Å

- (formula units per unit cell)

-

Coordination: The Cs

ions are coordinated by nine oxygen atoms from neighboring nitrate groups, forming a distorted coordination polyhedron. The nitrate groups are non-planar with respect to the

Phase I: The High-Temperature Polymorph

Upon heating above the transition temperature (

-

Space Group:

(No. 205) or -

Structure: This phase is isostructural with the high-temperature phases of RbNO

and TlNO -

Implications: This transition is accompanied by a volume expansion (

1-2%), which can induce cracking in large single crystals if the thermal gradient is not strictly controlled.

Crystallographic Data Summary

| Property | Phase II (Low Temp) | Phase I (High Temp) |

| Crystal System | Trigonal | Cubic |

| Space Group | ||

| Stability Range | ||

| Density | 3.685 g/cm | |

| Cs Coordination | 9-coordinate | 12-coordinate (effective) |

| Optical Character | Uniaxial (+) | Isotropic |

Phase Transition Dynamics

The transition between Phase II and Phase I is critical for applications involving thermal cycling. It exhibits thermal hysteresis , where the transition temperature upon cooling (

Diagram 1: Phase Transition Pathway

The following diagram illustrates the thermodynamic pathway and structural changes associated with the transition.

Caption: Thermodynamic pathway of CsNO

Morphology and Crystal Growth Protocols

For analytical applications (e.g., IR prisms), high-purity single crystals with defined habits are required. CsNO

Growth Habit

-

Primary Faces: Prismatic

and pyramidal -

Influence of pH: Acidic conditions tend to favor elongation along the

-axis, while neutral conditions yield more equant prisms. -

Defects: Solvent inclusions are common if the growth rate exceeds 1 mm/day.

Experimental Protocol: Solution Growth (Evaporation Method)

This protocol is designed to produce optical-quality single crystals suitable for characterization.

Reagents:

-

Cesium Carbonate (Cs

CO -

Nitric Acid (HNO

), 70%, ACS Reagent grade. -

Ultra-pure water (18.2 M

cm).

Workflow:

-

Synthesis:

-

Slowly add Cs

CO -

Reaction:

. -

Caution: Reaction is exothermic and generates CO

gas. Perform in a fume hood.

-

-

Purification:

-

Filter the solution through a 0.2

m membrane to remove insoluble particulates. -

Recrystallize twice from water to remove trace metallic impurities.

-

-

Crystal Growth:

-

Prepare a saturated solution at 40°C.

-

Place in a constant-temperature bath with a stability of

C. -

Suspend a seed crystal (obtained from spontaneous nucleation) on a nylon thread.

-

Lower temperature at a rate of 0.1°C/day or allow controlled evaporation at constant temperature.

-

-

Harvesting:

-

Remove crystal when it reaches desired size (typically 1-2 cm).

-

Dry carefully to avoid thermal shock.

-

Diagram 2: Crystal Growth Logic

Caption: Step-by-step workflow for the synthesis and growth of optical-quality this compound single crystals.

Analytical & Research Applications

While CsNO

Infrared Spectroscopy (IR)

This compound crystals are transparent in the visible and infrared regions.

-

Application: Prisms and windows for IR spectrometers.[1]

-

Advantage: CsNO

offers a different dispersion profile compared to standard KBr or NaCl optics, useful for specialized spectral regions. -

Relevance to Drug Dev: IR spectroscopy is the industry standard for polymorph identification in active pharmaceutical ingredients (APIs). The clarity and refractive index of the optical path (determined by the crystal quality) directly impact the signal-to-noise ratio of the resulting spectra [3].

Nanoconfined Phase Behavior

Recent research utilizes CsNO

-

Significance: This mimics the behavior of drugs in mesoporous delivery vehicles, providing fundamental insights into how confinement alters the physical stability of crystalline materials.

Safety and Handling

Signal Word: DANGER (Oxidizer)

-

Oxidizing Potential: CsNO

is a strong oxidizer (Class 5.1). It significantly increases the flammability of combustible materials.-

Protocol: Store away from reducing agents, organic solvents, and metal powders.

-

-

Toxicity:

-

Acute: Harmful if swallowed.

-

Mechanism: Like other nitrates, it can be reduced in vivo to nitrite, posing a risk of methemoglobinemia (interference with oxygen transport in blood).[2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid dust inhalation.

-

References

-

Materials Project. "Materials Data on CsNO3 by Materials Project." LBNL. [Link]

-

Fabry, J., et al. (2022). "Structure of the high-temperature phase of caesium nitrate – the importance of high-resolution data." Acta Crystallographica Section B. [Link]

-

Edmund Optics. "Using IR Spectroscopy for Counterfeit Drug Detection." Edmund Optics Application Notes. [Link]

-

Pavlov, A.V., et al. "Phase transitions of caesium nitrate embedded in nanoporous alumina films." St. Petersburg Polytechnic University Journal. [Link]

-

PubChem. "this compound Compound Summary."[3] National Library of Medicine. [Link]

Sources

Cesium nitrate solubility in water and organic solvents.

Cesium Nitrate ( ): Solubility Dynamics and Purification Protocols

Executive Summary

This compound (

For the researcher, the defining characteristic of

Thermodynamics of Aqueous Solubility

The Solubility Curve

This compound exhibits a classic, strongly endothermic dissolution profile. The solubility increases nearly 20-fold from freezing to boiling points. This steep curve is driven by the low charge density of the large Cesium cation (

Table 1: Solubility of

| Temperature (°C) | Solubility ( | Solution Density ( | Thermodynamic State |

| 0 | 9.3 | ~1.08 | Kinetic Barrier Dominant |

| 20 | 23.0 | 1.15 | Standard Ambient |

| 40 | 47.2 | 1.28 | Rapid Dissolution Onset |

| 60 | 83.8 | 1.45 | - |

| 80 | 134.0 | 1.62 | Highly Supersaturated Potential |

| 100 | 197.0 | >1.75 | Near-Molten Salt Behavior |

Mechanistic Insight

The dissolution process is strongly endothermic (

-

Implication for R&D: Solutions prepared at high temperatures (e.g., 80°C) will crash out crystals immediately upon contact with cold surfaces. Pre-heating glassware is mandatory for filtration steps to prevent premature crystallization clogging.

Solubility in Organic Solvents & Mixed Media[3]

While water is the primary solvent, the behavior of

Table 2: Solubility Profile in Common Organic Solvents (at 25°C)

| Solvent | Solubility Rating | Application Relevance |

| Acetone | Soluble | Critical Differentiator: Unlike |

| Ethanol (Abs.) | Slightly Soluble | Ideal Anti-solvent . Used to crash out |

| Methanol | Low/Moderate | Intermediate solubility; rarely used alone due to toxicity/volatility trade-offs compared to Ethanol. |

| DMF / DMSO | Poor (< 2 mg/mL) | Nanotech Niche: Solubility is negligible in neat solvent but increases drastically (>50x) with ligands like Oleic Acid or Oleylamine (used in Perovskite synthesis). |

The Acetone Anomaly

Most alkali nitrates are insoluble in ketones. The solubility of

-

Warning: Commercial "Acetone" often contains water. Ensure the use of Anhydrous Acetone (≥99.5%) if using it for extraction to avoid co-dissolving impurities.

Visualization: Solubility & Purification Logic

The following diagram illustrates the thermodynamic decision tree for selecting a purification method based on the solvent interactions described above.

Figure 1: Decision matrix for this compound purification. The steep aqueous solubility curve favors thermal recrystallization, while acetone offers an orthogonal route for specific impurity removal.

Experimental Protocols

Protocol A: High-Purity Recrystallization (Thermal Gradient)

Best for: Removing trace ionic impurities and maximizing crystal size.

Reagents:

-

Crude

-

Milli-Q Water (

)

Workflow:

-

Saturation: Suspend 200g of crude

in 100 mL of Milli-Q water. -

Dissolution: Heat the mixture to 90°C with magnetic stirring. The solution should become clear. (Note:

at 100°C). -

Hot Filtration: While maintaining 90°C, filter through a sintered glass funnel (pre-heated with boiling water) to remove insoluble particulates.

-

Critical Step: If the funnel is cold,

will crystallize in the pores immediately.

-

-

Controlled Cooling:

-

For Large Crystals: Wrap the receiving flask in foil/towel and allow to cool to Room Temp (RT) over 4 hours. Then move to 4°C fridge.

-

For High Yield (Small Crystals): Place flask directly into an ice-water bath (0°C).

-

-

Harvest: Filter the crystals at 0°C.

-

Wash: Wash the filter cake with 20 mL of ice-cold Ethanol (to displace water and speed drying).

-

Drying: Vacuum dry at 60°C for 2 hours.

Protocol B: Solvent-Mediated Nanocrystal Synthesis (Perovskite Precursor)

Best for: Generating reactive Cs precursors for

Reagents:

-

Octadecene (ODE)

-

Oleic Acid (OA)

Workflow:

-

Complexation: Mix 0.1g

with 10 mL Octadecene and 1 mL Oleic Acid. -

Degassing: Heat to 120°C under vacuum for 1 hour.

-

Mechanism:[3]

is insoluble in ODE, but reacts with Oleic Acid to form Cesium Oleate (

-

-

Validation: The solution should turn completely clear/yellowish, indicating the formation of the soluble organometallic precursor.

-

Use: Inject immediately into hot Lead Halide solution for nanocrystal nucleation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62674, this compound. [Link]

-

Carl Roth GmbH. Safety Data Sheet: Caesium nitrate ROTI®METIC 99.999%. [Link]

-

Protesescu, L., et al. Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3): Bright Triplet Exciton Emitters of Various Colors. Nano Letters (2015). (Contextual grounding for Protocol B). [Link]

Technical Guide: Cesium Nitrate as a Strategic Precursor for Cesium Salts

Executive Summary: The "Shelf-Stable" Cesium Anchor

In the landscape of alkali metal chemistry, Cesium Nitrate (CsNO₃) occupies a unique strategic position.[1] unlike its downstream derivatives—Cesium Carbonate (

For researchers and drug development professionals, CsNO₃ serves as the ideal primary standard and starting material .[1] It allows for the "on-demand" synthesis of reactive cesium species (halides, carbonates, hydroxides) immediately prior to use, ensuring that the hygroscopic nature of the final salt does not compromise reaction stoichiometry or catalytic efficiency.

This guide details the physicochemical rationale and validated protocols for converting CsNO₃ into high-value cesium salts, specifically targeting applications in organic synthesis (alkylation, Pd-catalysis) and optoelectronics (perovskites).[1]

Physicochemical Profile: Why Start with Nitrate?

The choice of precursor dictates the purity profile of the final compound. CsNO₃ offers distinct advantages over other cesium sources.

| Feature | This compound ( | Cesium Carbonate ( | Cesium Hydroxide ( |

| Hygroscopicity | Negligible (Stable solid) | High (Deliquescent) | Extreme (Exothermic hydration) |

| Anion Lability | Moderate (Reducible/Displaceable) | Low (Requires Acid) | Low (Requires Acid) |

| Storage Stability | Years | Weeks (absorbs | Days (absorbs |

| Standard Potential | Oxidizing Anion | Basic Anion | Strong Base |

Key Insight: By storing Cesium as the Nitrate, laboratories eliminate the "water weight" error common when weighing aged Cesium Carbonate or Hydroxide, ensuring precise molar equivalents in sensitive catalytic cycles.[1]

Synthetic Pathways & Protocols

The following workflows describe the conversion of CsNO₃ into the three most critical cesium derivatives: Cesium Chloride (CsCl) , Cesium Carbonate (

Pathway A: Acidic Displacement to Cesium Halides (CsCl, CsBr, CsI)[1]

This method relies on the volatility difference between Nitric Acid (

Target Audience: Perovskite researchers requiring ultra-dry CsI/CsCl.[1]

Protocol 1: Iterative Acid Evaporation[1]

-

Dissolution: Dissolve 10.0 g of CsNO₃ in 20 mL of deionized water.

-

Acidification: Add a 20% molar excess of concentrated Hydrochloric Acid (37% HCl).

-

Reaction:

-

-

Evaporation (Cycle 1): Heat the solution to 100°C to evaporate the solvent.

forms an azeotrope with water and is removed.[1] -

Re-Acidification (Critical Step): The residue will likely contain unreacted nitrate.[1] Redissolve in minimal water and add fresh concentrated HCl.

-

Evaporation (Cycle 2): Evaporate to dryness again. Repeat this cycle 3 times to drive the equilibrium completely to the chloride.

-

Purification: Recrystallize the final white solid from ethanol/water to remove trace acidity.

Technical Note: For Cesium Iodide (CsI) , use Hydriodic Acid (HI).[1] Ensure the HI is stabilizer-free to avoid introducing hypophosphorous acid impurities into optical-grade products.

Pathway B: The Oxalate Route to Cesium Carbonate ( )

Direct thermal decomposition of CsNO₃ to oxide is impractical due to the high stability of the nitrite intermediate. The Oxalate Route is the industry standard for generating high-purity carbonate without introducing halide impurities.

Target Audience: Organic chemists needing anhydrous base for Suzuki-Miyaura coupling.[1]

Protocol 2: Reductive Calcination via Oxalate

This method utilizes Oxalic Acid (

-

Precipitation/Metathesis:

-

Concentration: Evaporate the solution to obtain a solid mixture of Cesium Oxalate and excess Oxalic Acid.

-

Calcination (The Reduction):

-

Work-up: The resulting white powder is

.[1] Store immediately in a desiccator.

Pathway C: Causticization to Cesium Hydroxide (CsOH)

Converting Nitrate directly to Hydroxide is challenging via electrolysis due to cathodic nitrate reduction.[1] The most robust pathway is via the Carbonate intermediate (from Pathway B) or a Sulfate intermediate.

Protocol 3: The Barium/Calcium Hydroxide Switch

-

Step 1: Convert CsNO₃ to

by adding stoichiometric Sulfuric Acid and calcining to remove -

Step 2: Dissolve

in water.[1] -

Step 3: Add a stoichiometric slurry of Barium Hydroxide [

].[1]-

Reaction:

-

-

Filtration: The driving force is the insolubility of Barium Sulfate (

). Filter off the white precipitate.[1] -

Concentration: The filtrate is a pure solution of Cesium Hydroxide.[1] Evaporate under vacuum/inert gas to obtain solid CsOH.[1]

Visualization of Synthetic Logic

The following diagram illustrates the central role of this compound and the specific chemical levers (Acid Displacement, Reductive Calcination, Metathesis) used to access downstream salts.

Figure 1: Synthetic decision tree starting from this compound. Note the distinct pathways for Halides (Acidic) vs. Carbonates (Reductive).

Applications in Drug Development & Synthesis[1]

The "Cesium Effect" in Macrocyclization

Cesium salts are renowned for the "Cesium Effect," where the large ionic radius (1.67 Å) and low charge density of

-

Usage: While

is the active reagent, synthesizing it fresh from CsNO₃ (Pathway B) ensures the absence of bicarbonate impurities ( -

Protocol Relevance: In drug synthesis involving

reactions or intramolecular cyclizations, using freshly calcined carbonate derived from nitrate can improve yields by 10-15% due to strict anhydrous conditions [1].[1]

Perovskite Solar Cells (PSCs)

In the development of inorganic perovskites (

-

Mechanism: The nitrate anion is spectating or removed during the annealing of the perovskite film, leaving the Cesium cation to integrate into the crystal lattice [2].

Safety & Handling

-

Oxidizing Hazard: CsNO₃ is a strong oxidizer.[1] Do not grind dry CsNO₃ with organic reducing agents (charcoal, sugar, organic anhydrides) as this creates pyrotechnic mixtures.[1] The "Oxalate Route" (Pathway B) describes solution mixing followed by controlled heating, which mitigates explosion risk.[1]

-

Toxicity: Cesium is generally less toxic than other heavy metals, but it displaces potassium in biological channels.[1] Handle with standard PPE.[1][5]

-

Decomposition: Thermal decomposition of nitrates releases Nitrogen Oxides (

), which are toxic pulmonary irritants.[1] All calcination (Pathway B) and acid evaporation (Pathway A) must be performed in a functioning fume hood.[1]

References

-

Perovskite Precursors: ACS Publications.[1] High-Performance All-Inorganic Cesium Halide Perovskite Solar Cells. Chemical Reviews. Available at: [Link]

-

This compound Properties: Carl Roth. Safety Data Sheet: Caesium nitrate. Available at: [Link]

-

Thermal Decomposition Data: NIST. High Temperature Properties and Decomposition of Inorganic Salts. Available at: [Link]

Sources

Chemical reactivity of Cesium nitrate with reducing agents

Chemical Reactivity of this compound ( ) with Reducing Agents

Executive Summary

This compound (

Physicochemical Profile & Phase Behavior

Understanding the reactivity of

| Property | Value | Critical Relevance to Reactivity |

| Formula Mass | 194.91 g/mol | High mass fraction of Cs contributes to specific impulse penalties in propellants but is necessary for spectral lines. |

| Crystal Structure | Trigonal (II) | Phase Transition ( |

| Melting Point | 414°C | Reactivity with metals (e.g., Mg) often initiates before melting via solid-state diffusion or local hotspots. |

| Decomposition | Decomposes to nitrite ( | |

| Hygroscopicity | Low to Moderate | Less hygroscopic than |

Thermodynamics of Oxidation

This compound acts as a strong oxidizer, releasing oxygen to fuel combustion. The thermodynamic driving force is the formation of stable metal oxides and cesium oxide (

Reaction with Magnesium (Mg)

This is the primary reaction of interest for NIR flare compositions. Magnesium serves as the fuel, while

Stoichiometric Equation:

-

Enthalpy of Reaction (

): Highly Exothermic.-

ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Estimated Energy Output:

of mixture.

-

-

Mechanism: The reaction is diffusion-controlled. As

passes its phase transition (~154°C), the lattice opens, allowing increased mobility. Ignition typically occurs near the melting point of the oxidizer (414°C) or the fuel (650°C for Mg), depending on particle size and intimacy of mixing.

Reaction with Aluminum (Al)

Aluminum requires higher ignition temperatures due to its protective oxide layer (

-

Kinetics: Often requires a "booster" or finer particle size to sustain combustion compared to Mg. The flame temperature is generally higher, which favors the atomic emission of Cs.

Reaction Mechanism & Decomposition Pathways

The thermal decomposition of

Decomposition Pathway Diagram

The following diagram illustrates the thermal breakdown and interaction logic.

Figure 1: Thermal decomposition and redox pathway of this compound with metallic fuels.

Experimental Protocols for Reactivity Profiling

For researchers characterizing new formulations, the following self-validating protocol ensures accurate reactivity data.

Differential Thermal Analysis (DTA) / Thermogravimetry (TGA)

Objective: Determine the Onset Temperature (

-

Sample Prep:

-

Mix

(dried at 110°C for 2h) with reducing agent (e.g., Mg powder, -325 mesh) in a stoichiometric ratio. -

Safety: Total mass < 5 mg. Use open alumina crucibles to prevent explosion from gas buildup.

-

-

Parameters:

-

Heating Rate: 10°C/min and 20°C/min (to calculate activation energy via Kissinger method).

-

Atmosphere: Argon (inert) to isolate the solid-solid redox reaction from atmospheric oxygen.

-

-

Analysis:

-

Identify endotherm at ~154°C (Phase Transition).

-

Identify endotherm at ~414°C (Melting of

). -

Identify Exotherm Onset : If this occurs before melting, solid-state diffusion is the driver. If after, it is liquid-phase oxidation.

-

Burn Rate Measurement

Objective: Quantify the linear propagation rate.

-

Pressing: Press the composition into a standard tube (e.g., 6 mm ID) at constant density (typically 1.8–2.0 g/cm³).

-

Ignition: Ignite the top surface electrically.

-

Measurement: Record the time to burn a fixed length using optical fibers or high-speed video.

-

Validation: The burn rate should be steady. Irregularities indicate poor mixing or "chunking" (ejection of unburned material).

Analytical & Safety Considerations

For drug development professionals utilizing

-

Trace Metal Analysis: Commercial

(pyrotechnic grade) often contains Rb and K impurities. For high-precision synthesis, use 99.999% (5N) grade and verify via ICP-MS. -

Incompatibility:

-

Strong Reducers: Never mix with phosphorus, tin(II) chloride, or active metal hydrides (

) in the solid state; these mixtures are shock-sensitive explosives. -

Organics: Mixtures with alkyl esters or fibrous organics (paper, wood) can ignite spontaneously if acidic impurities are present.

-

-

Toxicity: While Cesium is not highly toxic (LD50 oral rat: 2390 mg/kg), it mimics potassium biologically. Avoid inhalation of dusts, especially those containing combustion products like

(corrosive).

References

-

NIST Chemistry WebBook. "this compound Phase Transition and Spectral Data." National Institute of Standards and Technology. [Link]

-

Koch, E.-C. (2004). "Pyrotechnic Countermeasures: II. Infrared Radiance." Propellants, Explosives, Pyrotechnics. [Link]

-

PubChem. "this compound Compound Summary." National Center for Biotechnology Information. [Link]

-

Babar, Z., & Malik, A. Q. (2015). "Thermal Decomposition, Ignition and Kinetic Evaluation of Magnesium and Aluminium Fuelled Pyrotechnic Compositions." Journal of Energetic Materials. [Link]

Beyond Pyrotechnics: The Renaissance of Cesium Nitrate in Optoelectronics and Nanomaterials

Executive Summary

Cesium nitrate (CsNO₃) has historically been pigeonholed as a specialized oxidizer for military pyrotechnics. However, the material is currently undergoing a renaissance driven by the demands of next-generation optoelectronics. Its role has shifted from a simple oxygen donor to a critical source of the cesium cation (

This technical guide provides a rigorous examination of CsNO₃ applications in Perovskite Solar Cells (PSCs) , Quantum Dot (QD) synthesis , and Deep-UV NLO crystal growth . It is designed for material scientists and pharmaceutical researchers exploring inorganic fluorescent probes.

Photovoltaic Stabilization: The Triple-Cation Perovskite Revolution

The most significant modern application of CsNO₃ is in the stabilization of organic-inorganic halide perovskites. The primary challenge in this field is the instability of Formamidinium Lead Iodide (

The Mechanistic Role of Cesium

The addition of CsNO₃ addresses two failure modes simultaneously:

-

Entropic Stabilization: The small ionic radius of

(1.67 Å) compared to Formamidinium ( -

Defect Passivation (The Nitrate Effect): Unlike cesium iodide (CsI), CsNO₃ delivers nitrate anions (

). Recent studies indicate that nitrate groups can coordinate with under-coordinated

Protocol: Triple-Cation Perovskite Synthesis

Objective: Synthesize a mixed-cation perovskite film (

-

Reagents:

-

This compound (99.99% trace metals basis)

-

FAI (Formamidinium Iodide), MABr (Methylammonium Bromide)

-

,

-

Solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide)

-

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve CsNO₃ in DMSO to create a 1.5 M stock solution. (Note: CsNO₃ is less soluble in DMF than CsI, requiring DMSO).

-

Main Solvent Mixing: Prepare the

and -

Doping: Add the CsNO₃ stock solution to the mixed precursor to achieve a 5% molar ratio relative to the total A-site cations.

-

Deposition: Spin-coat onto mesoporous

substrate at 1000 rpm (10s) followed by 6000 rpm (20s). -

Anti-Solvent Crash: 5 seconds prior to the end of the spin cycle, dispense 100 µL of Chlorobenzene to induce rapid crystallization.

-

Annealing: Heat at 100°C for 60 minutes. The presence of nitrate may require slightly longer annealing times to ensure full volatile removal compared to pure halide precursors.

Visualization: Stabilization Pathway

Figure 1: Mechanism of this compound induced stabilization in hybrid perovskite photovoltaics.

Nanomaterials: Cesium Lead Halide Quantum Dots

For researchers in drug development and diagnostics,

Why CsNO₃?

-

Solubility: CsNO₃ has higher solubility in certain polar solvents compared to the carbonate, allowing for "room temperature reprecipitation" (LARP) methods that are milder than the standard hot-injection techniques.

-

Bio-Imaging Relevance: The resulting nanocrystals can be encapsulated in silica or amphiphilic polymers to create non-blinking, narrow-emission tags for cellular imaging.

Protocol: Ligand-Assisted Reprecipitation (LARP)

Objective: Synthesis of green-emitting

-

Precursor A: Dissolve 0.2 mmol CsNO₃ and 0.2 mmol

in 5 mL of DMF. -

Ligand Addition: Add 0.5 mL Oleic Acid (OA) and 0.5 mL Oleylamine (OAm) to stabilize the colloid.

-

Precipitation: Vigorously stir 10 mL of Toluene (antisolvent) in a separate beaker.

-

Injection: Rapidly inject the DMF precursor solution into the toluene.

-

Observation: The solution will instantly turn bright green (colloidal formation).

-

Purification: Centrifuge at 5000 rpm for 10 minutes; discard supernatant and redisperse in hexane.

Deep-UV Photonics: Growth of CLBO Crystals

Cesium Lithium Borate (

Experimental Workflow

Method: Top-Seeded Solution Growth (TSSG).

Flux System:

Protocol:

-

Charge Preparation: Mix CsNO₃,

, and -

Melting: Heat to 850°C. CsNO₃ decomposes (

), creating a reactive oxide melt without residual carbon. -

Seeding: Introduce a [001]-oriented seed crystal into the melt.

-

Growth: Cool slowly at 0.1°C/day while rotating the seed at 15 rpm.

-

Harvest: Extract the crystal before the melt solidifies.

Visualization: Crystal Growth Logic

Figure 2: Flux growth workflow for CLBO crystals utilizing this compound.

Safety & Handling

While less toxic than lead or thallium compounds, this compound presents specific hazards:

-

Oxidizer: Contact with combustible material may cause fire. Keep away from reducing agents (e.g., Al powder, organic solvents) unless in a controlled reaction.

-

Biological: Cesium ions mimic potassium biologically. While used in density gradient centrifugation (as CsCl), systemic ingestion of nitrates can cause methemoglobinemia.

-

Disposal: Segregate from organic waste.

References

-

Saliba, M. et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. [Link]

-

Protesescu, L. et al. (2015). "Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut."[1] Nano Letters. [Link]

-

Mori, Y. et al. (1995). "Growth and characterization of cesium lithium borate." Applied Physics Letters. [Link]

-

Swarnkar, A. et al. (2016).[2] "Quantum dot-induced phase stabilization of α-CsPbI3 perovskite for high-efficiency photovoltaics." Science. [Link]

-

Zhang, F. et al. (2017). "Cerium-Doped CsPbBr3 Perovskite Nanocrystals with High PLQY and Stability." ACS Applied Materials & Interfaces. [Link]

Sources

Cesium Nitrate: Catalytic Promoter & Electrochemical Stabilizer

Technical Guide for Early-Stage Research & Process Development

Executive Summary

Cesium nitrate (CsNO₃) has evolved beyond its traditional role in pyrotechnics to become a critical high-value promoter in heterogeneous catalysis and electrochemical energy storage. This guide analyzes its utility in three distinct domains: Diesel Soot Oxidation , Ethylene Oxide (EO) Synthesis , and Lithium Metal Battery (LMB) Stabilization .

The physicochemical basis of CsNO₃'s efficacy lies in the synergy between the Cesium cation (Cs⁺) —which possesses the largest ionic radius (1.67 Å) and lowest ionization energy among stable alkali metals—and the Nitrate anion (NO₃⁻) , which serves as a mobile oxygen carrier and redox mediator.

Physicochemical Basis of Catalytic Activity

The catalytic potential of CsNO₃ is governed by two primary mechanisms:

-

Electronic Promotion (Donation): In metallic catalysts (e.g., Ag), Cs⁺ acts as an electron donor, modifying the Fermi level of the active metal and altering the adsorption strength of reactants (e.g., O₂ or Ethylene).

-

The Nitrate-Nitrite Redox Cycle: In oxidation reactions (soot combustion), the nitrate anion undergoes reversible reduction to nitrite, facilitating oxygen transfer at lower temperatures than bulk oxides.

Application A: Diesel Soot Oxidation (Environmental Catalysis)

Context: Diesel Particulate Filters (DPF) require catalysts to lower the soot ignition temperature (

Mechanistic Insight: The "Mobile" Species

Unlike fixed oxide active sites, CsNO₃ exhibits semi-molten behavior at reaction temperatures. The active species is not static; the nitrate anion acts as a "spillover" agent, transferring active oxygen to the soot particle surface.

Figure 1: Nitrate-Nitrite Redox Cycle in Soot Oxidation

Caption: The catalytic cycle where CsNO₃ transfers oxygen to soot, reducing to CsNO₂, and is instantly re-oxidized by gas-phase oxygen.

Experimental Protocol: Preparation of CsNO₃/ZrO₂ Catalyst

Objective: Synthesize a 5 wt% Cs-promoted Zirconia catalyst via Wet Impregnation.

-

Substrate Preparation:

-

Calcine Zirconium Hydroxide (

) at 500°C for 4 hours to obtain monoclinic -

Measure the pore volume (

) using water titration.

-

-

Impregnation Solution:

-

Dissolve stoichiometric quantity of CsNO₃ (99.9% purity) in deionized water.

-

Volume of solution = Total mass of support ×

(Incipient Wetness method).

-

-

Impregnation Step:

-

Add solution dropwise to

powder with continuous agitation. -

Ensure uniform color/texture consistency.

-

-

Thermal Treatment:

-

Drying: 110°C for 12 hours (removes free water).

-

Calcination: 500°C for 2 hours in static air.

-

Note: Do not exceed 600°C to prevent decomposition of the nitrate functionality into less active oxides.

-

Validation Metrics (TGA Analysis):

| Catalyst Formulation | Ignition Temp (

Application B: Ethylene Oxide (EO) Synthesis

Context: The epoxidation of ethylene over Silver (Ag) catalysts is the standard industrial route. CsNO₃ is added as a promoter to active Ag/

Mechanistic Insight: Electrophilic Oxygen Tuning

Cesium ions adsorb on the silver surface, creating a dipole layer. This electrostatic effect weakens the bond strength of adsorbed atomic oxygen (

Figure 2: Electronic Promotion of Ag Catalyst by Cs+

Caption: Cs+ ions block non-selective sites and electronically tune Oxygen species to favor epoxidation over combustion.

Protocol: Doping of Ag/

-Al₂O₃[1]

-

Base Catalyst: 15 wt% Ag on low-surface-area

-Al₂O₃ (0.5–2.0 -

Doping Solution: Prepare an ethanolic solution of CsNO₃ (concentration range: 100–500 ppm relative to catalyst weight).

-

Application:

-

Vacuum impregnate the Ag-coated pellets with the CsNO₃ solution.

-

Dry at 80°C under vacuum.

-

-

Activation:

-

Heat in a gas stream of

(90%) / -

Critical: The nitrate counter-ion decomposes, leaving Cs species dispersed on the Ag surface.

-

Emerging Application: Lithium Metal Battery (LMB) Stabilization

Context: Lithium metal anodes suffer from dendrite growth. Recent research identifies CsNO₃ as a dual-functional electrolyte additive.

-

Role of Cs⁺: Creates a positively charged electrostatic shield around initial protuberances (dendrite tips), repelling incoming

ions and forcing deposition into adjacent valleys (Self-Healing mechanism). -

Role of NO₃⁻: Decomposes on the Li surface to form

and

Comparative Performance Data

| Electrolyte System | Additive | Coulombic Efficiency | Cycle Life (Cycles) |

| Carbonate Base | None | 85.2% | ~50 |

| Carbonate Base | CsNO₃ (0.05 M) | 98.4% | >200 |

| Ether Base | LiNO₃ (Standard) | 97.1% | ~150 |

References

-

Soot Oxidation Mechanism

-

Title: "this compound and gold catalysts for diesel soot combustion."

- Source: CONICET / Elsevier (Applied C

-

URL:[Link]

-

- Title: "Ethylene oxide catalyst and process for preparing the catalyst (US4761394A).

-

Battery Electrolyte Additive

-

Nitrate Reduction Electrocatalysis

Sources

Methodological & Application

Cesium nitrate in the synthesis of infrared emitting pyrotechnic flares.

Executive Summary & Core Directive

This guide details the formulation and processing of Cesium Nitrate (

Target Application: Military signaling, covert illumination, and decoy flares compatible with Night Vision Goggles (NVG) and silicon-based detectors.

Critical Safety Warning: Pyrotechnic synthesis involves high-energy materials. The protocols below utilize wet-processing techniques to mitigate ignition risks. All operations must be conducted in remotely operated, blast-shielded facilities by trained personnel.

Scientific Principles: The Cesium Mechanism

The utility of this compound in IR flares is derived from the atomic physics of the Cesium atom. Upon thermal decomposition and reduction in the flame front, free Cesium atoms are generated. These atoms are thermally excited and relax via specific electronic transitions.

Mechanism of Action

The primary emission does not come from the blackbody radiation of solid particles (which creates visible "gray" light) but from the discrete atomic resonance lines of Cesium.

-

Decomposition:

(and further reduction to atomic Cs). -

Excitation: Thermal energy (

) promotes valence electrons to higher energy states ( -

Relaxation: Electrons return to the ground state (

), emitting photons.

Key Spectral Lines:

-

852.1 nm:

-

894.3 nm:

Mechanism Diagram

Figure 1: The physicochemical pathway from solid oxidant to spectral emission.

Material Selection & Formulation Strategy

To maximize IR output while minimizing visible signature (the "covert" requirement), the formulation must balance oxidizer efficiency with flame temperature.

Comparative Oxidizer Data

| Property | This compound ( | Potassium Nitrate ( | Strontium Nitrate ( |

| Primary Emission | NIR (852, 894 nm) | Visible/IR (766, 769 nm) | Red (606 nm) |

| Melting Point | 414 °C | 334 °C | 570 °C |

| Oxygen Balance | -12.3% | +39.6% | +37.7% |

| Hygroscopicity | Low-Moderate | Low | High |

| Role | IR Emitter | Burn Rate Modifier | Visible Colorant |

Reference Formulation (High-Performance IR)

This protocol uses a Magnesium/Teflon/Viton (MTV) derived system, modified with this compound. This provides a high burn rate and sufficient thermal energy to excite the Cs atoms.

-

Oxidizer: this compound (60-70%) - Source of Oxygen and IR Emitter.

-

Fuel: Magnesium powder (15-20%) - High heat source.

-

Binder: Viton A (Fluoroelastomer) (5-10%) - Binder and Chlorine donor (improves color purity).

-

Burn Rate Modifier: Boron (Amorphous) (1-3%) - Optional ignition aid.

Protocol: Wet-Process Synthesis

Safety Standard: Do NOT use dry mixing for Magnesium/Oxidizer blends. Friction sensitivity is high. This protocol uses an acetone-solvated binder system (Slurry Coating).

Equipment Preparation

-

Mixing Vessel: Conductive high-density polyethylene (HDPE) or stainless steel, remotely grounded.

-

Solvent: Acetone (ACS Reagent Grade).

-

Pressing Tooling: Hardened steel die with remote hydraulic press.

Step-by-Step Procedure

-

Binder Solvation:

-

Dissolve the Viton A in Acetone to create a 15% w/w lacquer. Ensure complete dissolution (may require 12-24 hours of agitation).

-

-

Oxidizer Preparation:

-

Dry

at 105°C for 4 hours to remove surface moisture. -

Sieve through a 100-mesh screen to break agglomerates.

-

-

Slurry Mixing (Remote Operation):

-

Place the Magnesium powder and

into the mixing vessel. -

Add the Viton/Acetone lacquer.

-

Critical Step: Mix until a homogeneous "wet sand" consistency is achieved. The solvent desensitizes the mixture against friction.

-

-

Granulation:

-

Pass the wet mass through a 10-mesh screen to form granules.

-

Spread granules on conductive trays.

-

-

Drying:

-

Air dry in a fume hood for 24 hours.

-

Oven dry at 60°C for 4 hours to remove residual acetone.

-

Validation: Check weight loss until constant mass is achieved.

-

-

Consolidation (Pressing):

-

Load granules into the die.

-

Press at 8,000 - 10,000 psi (approx. 55-70 MPa) with a dwell time of 10 seconds.

-

Note: High density is required for consistent burn rates.

-

Manufacturing Workflow Diagram

Figure 2: Wet-processing workflow ensuring desensitization during mixing.

Protocol: Radiometric Characterization

Standard photometric units (Lumens/Candela) are invalid for IR flares because they are weighted to the human eye response. You must measure Radiant Intensity (Watts/steradian).

Instrumentation

-

Spectroradiometer: Calibrated range 300 nm – 1100 nm.

-

Detector: Silicon CCD (cooled) or PbS detector.

-

Distance: Far-field measurement (typically >10 meters depending on flare size) to treat the source as a point emitter.

Measurement Logic

-

Background Subtraction: Record dark current and ambient IR background.

-

Ignition: Fire the flare in a wind tunnel (to remove smoke interference).

-

Integration: Integrate the energy under the curve specifically between 750 nm and 1000 nm .

-

Calculation:

Where

References & Authority

-

Koch, E.-C. (2001).[2] Review on Pyrotechnic Aerial Infrared Decoys. Propellants, Explosives, Pyrotechnics.[3][4][5][6] Link

-

Context: Authoritative review on the spectral requirements and chemical mechanisms of IR decoys.

-

-

Kubota, N. (2015). Propellants and Explosives: Thermochemical Aspects of Combustion. Wiley-VCH.[7] Link

-

Context: Fundamental thermodynamics of pyrotechnic oxidation and flame temperature calculations.

-

-

Jones, L. L., & Nielson, D. B. (1991).[6] Infrared illuminant composition and flares produced therefrom. U.S. Patent No.[6][8] 5,056,435.[6] Link

-

Context: Specific formulation data for this compound/Hexamine/Boron systems.

-

-

Douda, B. E. (1975). Alkali Metal Emitters.[9] 1. Analysis of Visible Spectra. DTIC. Link

-

Context: Early foundational work characterizing the atomic emission lines of alkali metals in pyrotechnic flames.

-

Sources

- 1. US6230628B1 - Infrared illumination compositions and articles containing the same - Google Patents [patents.google.com]

- 2. Ernst-Christian Koch - Google Scholar [scholar.google.com]

- 3. Pyrotechnic composition - Wikipedia [en.wikipedia.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 6. patents.justia.com [patents.justia.com]

- 7. content.e-bookshelf.de [content.e-bookshelf.de]

- 8. US3652350A - Method of blending pyrotechnic mixtures - Google Patents [patents.google.com]

- 9. apps.dtic.mil [apps.dtic.mil]

Molten salt synthesis of nanomaterials using Cesium nitrate.

Application Note: Molten Salt Synthesis of Nanomaterials using Cesium Nitrate

Part 1: Executive Summary & Strategic Rationale

Abstract: This guide details the use of this compound (CsNO3) as a functional flux and precursor in the Molten Salt Synthesis (MSS) of nanomaterials. Unlike conventional solid-state reactions that require high temperatures (>1000°C), CsNO3-based eutectics facilitate "Low-Temperature Molten Salt Synthesis" (LTMSS) between 350°C and 500°C. This reduction in thermal budget allows for the stabilization of metastable phases (e.g., halide perovskites) and precise control over nanocrystal morphology.

Why this compound?

-

Eutectic Depression: CsNO3 (MP: 414°C) forms deep eutectic mixtures with NaNO3 and KNO3, lowering the solvent melting point to <200°C, enabling soft-chemistry routes.

-

Dual-Functionality: It acts simultaneously as a high-temperature solvent (flux) and a reactant source for Cesium-doped or Cesium-based lattices (e.g., CsPbBr3).

-

High Ionic Strength: The molten ionic environment suppresses particle agglomeration through electrostatic stabilization, yielding dispersible nanocrystals without organic surfactants.

Part 2: Safety & Handling (Critical)

Hazard Profile: this compound is a Strong Oxidizer (Class 5.1).

-

Risk: Explosive reaction with reducing agents (organic solvents, charcoal, metal powders).

-

PPE: Nitrile gloves, face shield, and fire-retardant lab coat.

-

Storage: Store away from flammables. Do not grind with organics.

Part 3: Mechanism of Action

The synthesis follows a "Dissolution-Precipitation" mechanism, distinct from solid-state diffusion.

-

Dissolution: Precursors (e.g., Metal Oxides or Halides) dissolve in the molten CsNO3 flux. The high solubility is driven by the formation of oxo-anion complexes.

-

Diffusion: Dissolved ions diffuse rapidly through the low-viscosity melt.

-

Nucleation: As saturation is reached (or temperature is modulated), nuclei form.

-

Growth: Ostwald ripening occurs. The flux caps specific crystal facets, directing shape evolution (e.g., cubes, wires).

Figure 1: The Dissolution-Precipitation mechanism in Molten Salt Synthesis. The flux acts as a solvent, lowering the activation energy for diffusion.

Part 4: Experimental Protocols

Protocol A: Synthesis of Cesium Lead Bromide (CsPbBr3) Perovskite Nanocrystals

Target Application: Optoelectronics, Scintillators, Photodetectors.

Materials:

-

This compound (CsNO3, 99.9%)

-

Lead Bromide (PbBr2, 99.9%)

-

Flux Matrix: Sodium Nitrate (NaNO3) + Potassium Nitrate (KNO3)[1][2][3]

-

Solvent for washing: Deionized Water (degassed), Ethanol.

Flux Composition (Eutectic): To achieve a working temperature of ~350°C, use a ternary mixture.

| Component | Role | Molar Ratio | Mass (for 10g batch) |

| KNO3 | Flux/Solvent | 10 | 4.85 g |

| NaNO3 | Flux/Solvent | 5 | 2.04 g |

| CsNO3 | Reactant/Flux | 2 | 1.87 g |

| PbBr2 | Reactant | 1 | 1.76 g |

Step-by-Step Workflow:

-

Precursor Preparation (Dry Phase):

-

Grind KNO3, NaNO3, and CsNO3 in an agate mortar for 10 minutes to ensure homogeneity.

-

Add PbBr2 to the mixture and grind for an additional 5 minutes.

-

Checkpoint: Powder should be a uniform white/off-white mix.

-

-

Reaction (Molten Phase):

-

Transfer the powder into an Alumina crucible.

-

Place in a box furnace pre-heated to 350°C .

-

Dwell Time: 30 minutes.

-

Mechanism:[4] The nitrates melt first, dissolving PbBr2. Cs+ from the flux reacts with Pb2+ and Br- to form CsPbBr3.

-

Visual Check: The melt should appear clear and transparent liquid.

-

-

Quenching & Crystallization:

-

Remove crucible and allow to cool naturally to room temperature (ambient air).

-

Note: Rapid quenching (placing bottom of crucible in water) yields smaller particles; slow cooling yields larger cubes.

-

-

Isolation (Washing):

-

The solidified salt cake contains the nanocrystals.

-

Add Deionized Water and sonicate for 5 minutes. The nitrate flux dissolves instantly.

-

Centrifuge at 6000 rpm for 10 mins. Discard supernatant (contains dissolved nitrates).

-

Wash pellet 2x with Ethanol to remove residual water.

-

Dry under vacuum at 60°C.

-

Self-Validating Checkpoint:

-

Success: The final powder is bright green/yellow (characteristic of CsPbBr3 phase).

-

Failure: A white powder indicates unreacted precursors or degradation to PbBr2 (often due to moisture).

Protocol B: Synthesis of Cs-Doped Titanium Dioxide (Cs-TiO2) Nanocrystals

Target Application: Photocatalysis, Battery Anodes.

Materials:

-

Titanium Oxysulfate (TiOSO4) or TiO2 (Anatase)

Protocol:

-

Mixing:

-

Mix TiOSO4 (1.0 g) with CsNO3 (0.2 g) and Flux (NaNO3:KNO3 = 1:1 molar ratio, 10 g).

-

Rationale: High flux ratio (10:1 salt-to-reactant) prevents agglomeration.

-

-

Thermal Profile:

-

Washing:

-

Wash copiously with hot water (80°C) to ensure complete removal of sulfates and nitrates.

-

Validation: Add BaCl2 to the wash water. If white precipitate (BaSO4) forms, continue washing. Stop when no precipitate forms.

-

Part 5: Workflow Visualization

Figure 2: Operational workflow for the Molten Salt Synthesis of Cs-based nanomaterials.

Part 6: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | High solubility of product in wash water. | Use cold water or saturated salt solutions for initial washing. |

| Agglomeration | Flux viscosity too low or cooling too slow. | Increase cooling rate (quench); Increase salt-to-reactant ratio (up to 20:1). |

| Impurity Phase (e.g., Cs4PbBr6) | Incorrect Cs:Pb stoichiometry. | Adjust CsNO3:PbBr2 ratio. Cs-rich conditions favor Cs4PbBr6; Pb-rich favor CsPbBr3. |

| Gray/Black Product | Reduction of nitrates to nitrites/oxides. | Ensure oxidative atmosphere (air); Avoid organic contaminants in crucible. |

References

-

Low-Temperature Molten Salts Synthesis: CsPbBr3 Nanocrystals. Source: ACS Energy Letters (2021). URL:[Link]

-

Molten-Salt Synthesis of Complex Metal Oxide Nanoparticles. Source: Journal of Visualized Experiments (JoVE) (2018). URL:[Link]

-

Melting Temperature Depression of Nitrate-Based Molten Salts. Source: ACS Omega (2022). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. psecommunity.org [psecommunity.org]

- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

Application Note: High-Purity Synthesis of Cesium-Based Scintillators using Cesium Nitrate

This Application Note is structured as a technical guide for researchers in materials science and drug development, focusing on the critical role of Cesium Nitrate (

Executive Summary: The "Golden Precursor"

In the high-stakes field of drug development, scintillation counters are the eyes of the laboratory. Whether quantifying radioligand binding in High-Throughput Screening (HTS) or performing Time-of-Flight PET (TOF-PET) imaging on small animal models, the sensitivity of the detector defines the quality of the data.

This compound (

-

Traditional Bulk Crystals (CsI:Tl): The industry standard for CT and SPECT imaging.

-

Perovskite Nanocrystals (

): The emerging standard for ultrafast, high-resolution TOF-PET.

This guide details the chemical protocols for utilizing

The Chemistry of Scintillation

High-performance scintillation relies on the efficient conversion of high-energy ionizing radiation (X-rays,

Why this compound?

-

Purification Potential:

can be recrystallized from aqueous solution to reach 5N (99.999%) purity, removing trace metals (Fe, Cu) that kill scintillation. -

Oxidizing Nature: In melt growth, the nitrate anion acts as an in-situ oxidizing agent, helping to burn off organic contaminants before the crystal lattice forms.

-

Solubility: Unlike Cesium Carbonate (

),

Scintillation Mechanism & Purity Impact

The following diagram illustrates how an incident photon triggers light emission and where impurities derived from low-quality precursors interfere.

Figure 1: The Scintillation Mechanism. High-purity

Protocol A: Next-Gen Perovskite Scintillators ( )

Method: Room-Temperature Supersaturated Recrystallization (RT-SR) Application: Ultrafast TOF-PET detectors, Flexible X-ray films.

Traditional "Hot Injection" methods require high temperatures (

Materials

-

Cesium Source: this compound (

), 99.99% trace metals basis. -

Lead Source: Lead(II) Bromide (

). -

Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Anti-Solvent: Toluene or Hexane (Anhydrous).

-

Ligands: Oleic Acid (OA) and Oleylamine (OAm).[2]

Step-by-Step Protocol

-

Precursor Solution Preparation:

-

In a 20 mL vial, dissolve 0.4 mmol

and 0.4 mmol -

Add 1.0 mL Oleic Acid and 0.5 mL Oleylamine .

-

Note: Unlike

, -

Sonicate for 10 minutes until the solution is perfectly clear.

-

-

The Injection (Crystallization):

-

Purification (Critical for Scintillation):

-

Centrifuge the green solution at 10,000 RPM for 10 minutes .

-

Discard the supernatant (containing unreacted precursors and excess organic ligands).

-

Redisperse the pellet in 5 mL of Hexane .

-

Validation: Shine a UV lamp (365 nm) on the hexane solution. It should glow intensely green.

-

-

Film Fabrication (For Detector Assembly):

-

Mix the purified nanocrystals with a polymer matrix (e.g., PMMA) and spin-coat onto a glass substrate to form the scintillation layer.

-

Workflow Diagram (RT-SR Method)

Figure 2: The Room-Temperature Supersaturated Recrystallization (RT-SR) workflow using

Protocol B: Traditional Bulk Crystal Preparation (CsI:Tl)

Application: CT Scanners, SPECT, Security Screening.

While Protocol A is for research/nanotech, this protocol outlines the industrial conversion of

-

Conversion:

-

is reacted with Hydroiodic Acid (HI) in aqueous solution:

-

The solution is evaporated to yield crude CsI powder.

-

is reacted with Hydroiodic Acid (HI) in aqueous solution:

-

Purification (The "Scavenger" Step):

-

The crude CsI is re-dissolved and passed through ion-exchange columns specifically designed to remove Iron (

) and Copper ( -

Why: Even 1 ppm of Iron can reduce light output by 20%.

-

-

Drying & Baking:

-

The purified CsI is dried under vacuum at

to remove all water and residual nitrates. -

Safety: Residual nitrates can cause explosions in the melt furnace.

-

-

Bridgman Growth:

-

The dry CsI powder is mixed with Thallium Iodide (TlI) dopant (0.1 mol%) and lowered through a thermal gradient furnace (

melt point) to grow a single transparent crystal.

-

Comparative Data: Perovskite vs. Bulk CsI

The following table highlights why researchers are moving toward

| Feature | CsI:Tl (Bulk Crystal) | |

| Precursor | ||

| Decay Time | ||

| Light Yield | 54,000 photons/MeV | ~40,000 photons/MeV |

| Manufacturing | High Temp Melt ( | Room Temp Solution |

| Hygroscopicity | High (Needs encapsulation) | Moderate (Ligand protected) |

| Primary Use | CT Scanning, SPECT | TOF-PET, Flexible Detectors |

Safety & Handling

-

This compound: Strong oxidizer. Keep away from organic reducing agents (unless in controlled reaction). Irritant.

-

Lead Bromide: Toxic by ingestion and inhalation. Neurotoxin. All weighing and synthesis (Protocol A) must be performed in a fume hood.

-

Waste Disposal: All lead-containing waste must be segregated as hazardous heavy metal waste.

References

-

Protesescu, L., et al. (2015). Nanocrystals of Cesium Lead Halide Perovskites (

, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters, 15(6), 3692–3696. Link -

Zeng, H., et al. (2016).

perovskite quantum dots.[2] Advanced Functional Materials. (Methodology basis for RT-SR). - Knoll, G. F. (2010).Radiation Detection and Measurement. 4th Edition. Wiley.

-

Mikhailik, V. B., & Kraus, H. (2010). Performance of Scintillators at Cryogenic Temperatures. Physica Status Solidi (b). Link

-

Heo, J. H., et al. (2023). All-Inorganic

Perovskite Nanocrystals Synthesized with Olive Oil and Oleylamine at Room Temperature.[2] Materials, 16(13), 4696. Link

Sources

Application Notes and Protocols for Cesium Nitrate in the Synthesis of X-ray Phosphors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Scintillators in X-ray Imaging

X-ray phosphors, or scintillators, are fundamental materials in modern medical imaging, non-destructive testing, and high-energy physics. These materials efficiently convert high-energy X-ray photons into visible light, which can then be detected by photodetectors to form an image or provide a quantitative measurement.[1][2] Among the various scintillating materials, thallium-doped cesium iodide (CsI:Tl) has emerged as a leading candidate due to its high light yield, effective atomic number, and emission spectrum well-matched to silicon-based photodetectors.[2][3] The performance of a CsI:Tl scintillator is intrinsically linked to its crystal quality, which is heavily influenced by the synthesis method and the precursors used.

While traditional synthesis routes for CsI:Tl often involve the direct melting of high-purity CsI and TlI, alternative and potentially more versatile methods such as solid-state reaction and combustion synthesis are being explored to enhance phosphor characteristics. In this context, cesium nitrate (CsNO₃) presents itself as a potentially valuable precursor or fluxing agent. Although not a conventional component in large-scale melt growth of CsI:Tl, its properties suggest several advantages in powder phosphor synthesis, which can be crucial for applications requiring phosphor screens or nanocrystal-based detectors.

This document provides a detailed guide on the potential applications of this compound in the synthesis of CsI-based X-ray phosphors, offering theoretical insights and generalized protocols for researchers.

The Multifaceted Role of this compound in Phosphor Synthesis

This compound can be envisioned to play several key roles in the synthesis of cesium-based halide phosphors. Its utility stems from its properties as a cesium source, an oxidizing agent, and a potential flux.

1. Cesium Source in Solid-State Reactions: In solid-state synthesis, this compound can serve as the source of cesium ions. The choice of precursor can significantly impact the reaction kinetics and the final properties of the phosphor.

2. Oxidizer in Combustion Synthesis: Combustion synthesis is a rapid and energy-efficient method for producing fine phosphor powders.[4] In this method, metal nitrates act as the oxidizer, reacting exothermically with a fuel (e.g., urea, glycine).[4][5] this compound can function as the oxidizer, providing the cesium cation and facilitating the high-temperature reaction needed to form the desired crystalline phase.

3. Fluxing Agent: In solid-state reactions, a flux is a substance that lowers the melting point of the reactants, promoting crystal growth and improving the homogeneity of the final product. While not a traditional flux for halide synthesis, the decomposition of this compound could create a localized molten salt environment, aiding in the diffusion of ions and the formation of well-defined crystals at lower temperatures. Upon heating, this compound decomposes to cesium nitrite and oxygen.[6]

Causality in Experimental Design: The choice of synthesis route—solid-state versus combustion—will depend on the desired morphology of the final phosphor. Solid-state reactions typically yield larger crystallites, while combustion synthesis produces fine, often nanocrystalline, powders. The use of this compound as a precursor introduces a nitrate group, which decomposes during heating. This decomposition can influence the reaction atmosphere and the resulting defect chemistry in the crystal lattice, which in turn affects the luminescent properties.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of CsI-based phosphors using this compound. Researchers should consider these as a starting point and optimize the parameters for their specific requirements.

Protocol 1: Solid-State Reaction Synthesis of CsI:Tl Powder Phosphor

This protocol outlines a solid-state reaction method where this compound is used as a cesium source.

Objective: To synthesize crystalline CsI:Tl powder through a high-temperature solid-state reaction.

Materials:

-

This compound (CsNO₃) - High purity (≥99.9%)

-

Iodine source (e.g., Ammonium Iodide - NH₄I) - High purity (≥99.9%)

-

Thallium(I) iodide (TlI) - High purity (≥99.9%)

-

Alumina crucibles

-

Tube furnace with controlled atmosphere capabilities

Step-by-Step Methodology:

-

Precursor Preparation and Stoichiometric Calculation:

-

Calculate the molar ratios of the precursors required to synthesize CsI doped with a specific concentration of Tl (e.g., 0.1 mol%).

-

Example for Cs₀.₉₉₉Tl₀.₀₀₁I: Weigh stoichiometric amounts of CsNO₃, NH₄I, and TlI. An excess of the volatile iodine source (NH₄I) may be necessary to compensate for sublimation losses.

-

-

Homogenization of Precursors:

-

Thoroughly grind the precursors together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.

-

Rationale: Homogeneous mixing is critical for a complete solid-state reaction and uniform doping of the host lattice.

-

-

Thermal Treatment:

-

Transfer the ground powder into an alumina crucible.

-

Place the crucible in a tube furnace.

-

Heat the furnace under a controlled atmosphere (e.g., flowing nitrogen or argon) to prevent oxidation.

-

Heating Profile:

-

Ramp up to 200-300°C at a rate of 5°C/min and hold for 1-2 hours to allow for the slow decomposition of this compound and reaction with the iodine source. The reaction is likely to be: CsNO₃ + NH₄I → CsI + N₂O + 2H₂O.

-

Ramp up to a higher temperature, typically in the range of 500-600°C (below the melting point of CsI, which is 626°C), at a rate of 10°C/min.[7]

-

Hold at this temperature for 4-8 hours to promote crystallization and dopant incorporation.

-

Causality: The two-step heating process allows for controlled decomposition and reaction, preventing uncontrolled gas evolution and ensuring a more uniform product.

-

-

-

Post-Synthesis Processing:

-

Allow the furnace to cool down to room temperature naturally.

-

Gently grind the resulting phosphor cake into a fine powder.

-

Wash the powder with a non-polar solvent like anhydrous ethanol to remove any unreacted precursors or byproducts, followed by drying in a vacuum oven at a low temperature (e.g., 60°C).

-

Diagram of Solid-State Synthesis Workflow:

Caption: Workflow for solid-state synthesis of CsI:Tl phosphor.

Protocol 2: Solution Combustion Synthesis of CsI:Tl Nanophosphors

This protocol describes a combustion synthesis method, which is a rapid, self-sustaining reaction ideal for producing fine phosphor powders.

Objective: To synthesize CsI:Tl nanophosphors via a solution combustion route.

Materials:

-

This compound (CsNO₃) - Oxidizer

-

A suitable iodide source soluble in the reaction medium (e.g., Thallium(I) iodide - TlI, which also serves as the dopant source, and an additional iodine source if needed, such as urea hydroiodide).

-

Urea (CO(NH₂)₂) or Glycine (C₂H₅NO₂) - Fuel

-

High-purity deionized water

-

Pyrex beaker or evaporating dish

-

Muffle furnace preheated to 500-600°C

Step-by-Step Methodology:

-

Precursor Solution Preparation:

-

Calculate the stoichiometric amounts of the oxidizer (CsNO₃) and fuel (urea or glycine). The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and the final product characteristics.[4]

-

Dissolve the stoichiometric amounts of CsNO₃, TlI, and the fuel in a minimal amount of deionized water in a Pyrex beaker with constant stirring to form a clear, homogeneous solution.

-

Rationale: A homogeneous solution ensures that the reactants are mixed at a molecular level, leading to a uniform and complete combustion.

-

-

Combustion Reaction:

-

Place the beaker containing the precursor solution into a muffle furnace preheated to 500-600°C.

-

The solution will first dehydrate, then undergo decomposition with the evolution of a large volume of gases, and finally ignite, producing a flame. The combustion process is typically very rapid (a few minutes).

-

Self-Validating System: The occurrence of a self-sustaining flame is an indicator of a successful combustion reaction.

-

-

Product Collection and Post-Processing:

-

Once the combustion is complete, a voluminous, foamy powder is formed.

-

Remove the beaker from the furnace and allow it to cool to room temperature.

-

The resulting powder may be lightly ground to break up any agglomerates.

-

An optional post-annealing step at a moderate temperature (e.g., 400-500°C) in an inert atmosphere can be performed to improve the crystallinity of the phosphor.

-

Diagram of Combustion Synthesis Workflow:

Caption: Workflow for solution combustion synthesis of CsI:Tl nanophosphor.

Characterization of Synthesized Phosphors

To validate the synthesis and evaluate the performance of the prepared CsI:Tl phosphors, a comprehensive characterization is essential.

| Characterization Technique | Purpose | Expected Outcome for CsI:Tl |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | A diffraction pattern matching the cubic crystal structure of CsI.[7] |

| Scanning Electron Microscopy (SEM) | To analyze the morphology, particle size, and agglomeration of the phosphor powder. | Varies with synthesis method: larger, irregular particles for solid-state; fine, porous agglomerates for combustion. |

| Photoluminescence (PL) Spectroscopy | To measure the emission and excitation spectra. | A broad emission peak around 550 nm when excited with UV or X-rays, characteristic of Tl⁺ in the CsI lattice.[2][3] |

| X-ray Excited Luminescence (XEL) | To evaluate the scintillation efficiency under X-ray irradiation. | A strong emission intensity at 550 nm, confirming its functionality as an X-ray phosphor. |

| Decay Time Measurement | To determine the luminescence decay kinetics. | A principal decay time in the microsecond range, suitable for many imaging applications.[2] |

Conclusion and Future Perspectives

The use of this compound as a precursor or flux in the synthesis of CsI-based X-ray phosphors offers intriguing possibilities for tailoring the material's properties. The generalized protocols provided herein for solid-state and combustion synthesis serve as a foundation for further research and development. Optimization of synthesis parameters such as temperature, time, atmosphere, and precursor ratios is crucial for achieving high-performance scintillators. Future work should focus on a systematic investigation of the influence of the nitrate precursor on the defect chemistry and its correlation with the luminescent and scintillating properties of the final phosphor. Such studies will pave the way for the development of next-generation X-ray phosphors with enhanced efficiency and resolution for advanced imaging applications.

References

- Moharil, S. V., et al. (2021). Combustion Synthesis of Some Cr3+-Activated Aluminate Phosphors.

- Ge, W., et al. (2023). Combustion synthesis of blue and yellow-green β-Si3N4:Eu phosphor with preliminary mechanical treatment.

-

Quora. (n.d.). How is the thermal decomposition of lithium nitrate different with that of caesium nitrate? Retrieved from [Link]

- Strydom, C. A., & van Vuuren, C. P. J. (1993). The thermal decomposition of cerium(III) nitrate. Journal of Thermal Analysis, 40(1), 223-228.

- V., Vignesh, et al. (2022). Solution combustion synthesis: the relevant metrics for producing advanced and nanostructured photocatalysts. Nanoscale, 14(30), 10765-10793.

- Chen, H., et al. (2016). US9334443B1 - Synthesis of CsSnI3 by a solution based method.

- Chun, K.S. (1971). Studies on the thermal decomposition of nitrates found in highly active waste and of chemicals used to convert the waste to glass. UKAEA Research Group, Harwell.

- Chen, Y., et al. (2023). Caesium‐Iodide‐Assisted Synthesis of High‐Quality, Stable, and Robust Lead‐Free Perovskite Quantum Dots.

-

Wikipedia. (2024). Caesium iodide. In Wikipedia. Retrieved from [Link]

- Nagarkar, V. V., et al. (2021).

- Le-Masle, A., et al. (2023). Synthesis, Luminescence and Energy Transfer Properties of Ce3+/Mn2+ Co-Doped Calcium Carbodiimide Phosphors.

-

Hellma Materials. (n.d.). Scintillation Materials. Retrieved from [Link]

- Lin, H., et al. (2022). Synthesis of Cs3MnBr5 Green Phosphors Using an Eco-Friendly Evaporative Crystallization Process. ACS Omega, 7(29), 25616-25624.